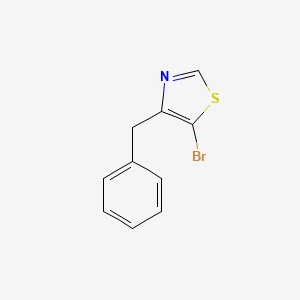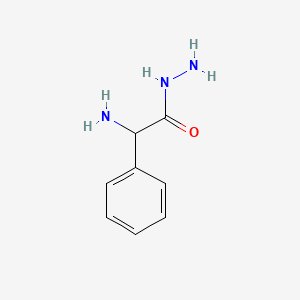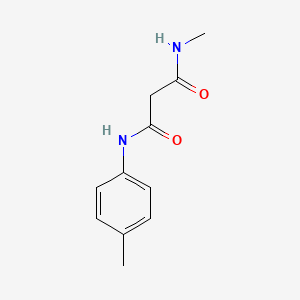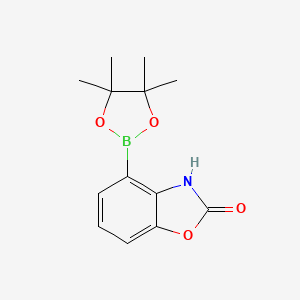
tert-butyl 2-(N-methylacetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(N-methylacetamido)acetate, also known as N-methyl-2-tert-butylacetamidoacetic acid, is a synthetic organic compound commonly used in the laboratory for various research applications. It is a white, crystalline solid with a molecular weight of 198.26 g/mol. This compound is typically used in the synthesis of other organic compounds, as well as for its various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(N-methylacetamido)acetate is widely used in scientific research applications. It is commonly used as a non-ionic surfactant in various biochemical and physiological studies. It is also used as a reagent in the synthesis of other organic compounds, such as amides and esters. Additionally, it is used as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
Tert-butyl 2-(N-methylacetamido)acetate acts as a non-ionic surfactant, which means that it is able to reduce the surface tension of aqueous solutions. This allows it to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Tert-butyl 2-(N-methylacetamido)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it has been shown to act as a catalyst in various chemical reactions, which can increase the efficiency of the reaction.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-(N-methylacetamido)acetate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound, which makes it safe to use in laboratory experiments. However, it is important to note that it is a highly reactive compound, which can lead to unwanted side reactions. Therefore, it is important to be aware of the potential risks associated with its use.
Zukünftige Richtungen
There are a variety of potential future directions for the use of tert-butyl 2-(N-methylacetamido)acetate. One possible direction is the development of new synthetic methods for the production of organic compounds. Additionally, further research could be conducted to explore the potential biological and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in various industrial processes.
Synthesemethoden
Tert-butyl 2-(N-methylacetamido)acetate is typically synthesized using a two-step process. The first step involves the reaction of tert-butyl alcohol and N-methylacetamide, which results in the formation of 2-(N-methylacetamido)acetate. The second step involves the reaction of the 2-(N-methylacetamido)acetate with tert-butyl bromide, which results in the formation of tert-butyl 2-(N-methylacetamido)acetate.
Eigenschaften
IUPAC Name |
tert-butyl 2-[acetyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXCPCHNUKDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(N-methylacetamido)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B6603848.png)


![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)

![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)



![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)

![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)